

Application Note: Gas Chromatography Method for Doxylamine and Metabolite Analysis

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Compound of Interest

Compound Name: (S)-Desmethyl Doxylamine

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Abstract

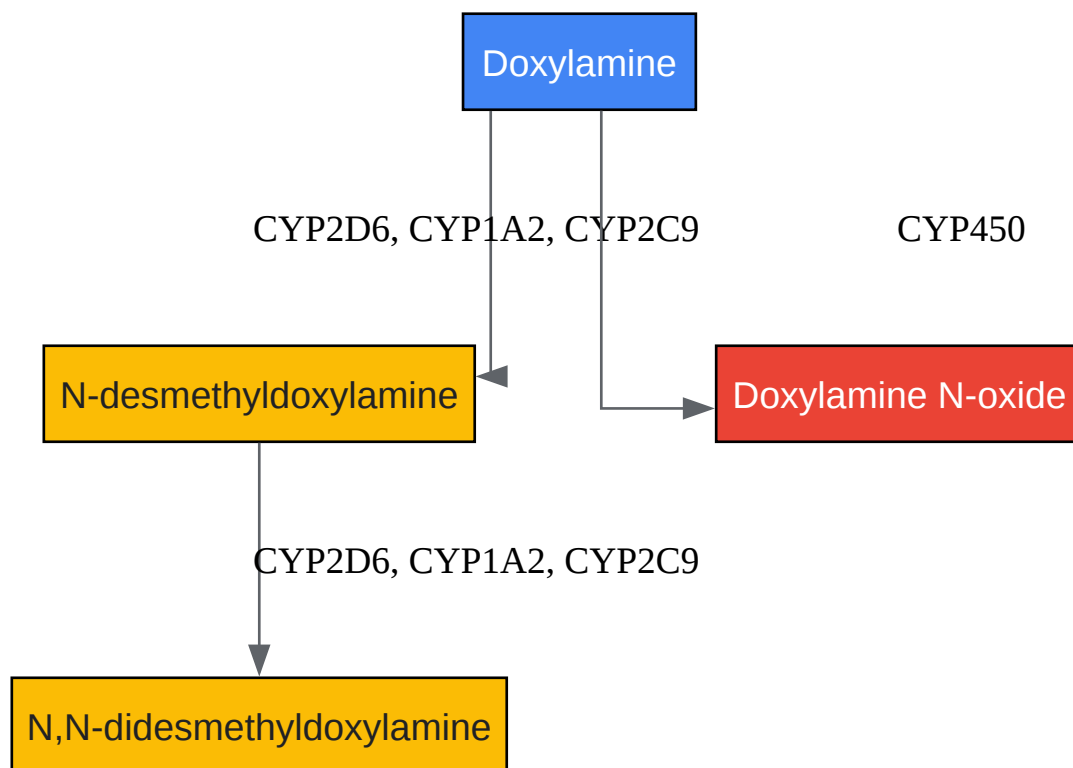
This document provides a detailed application note and protocol for the quantitative analysis of doxylamine and its primary metabolites—N-desmethyldoxylamine, N,N-didesmethyldoxylamine, and doxylamine N-oxide—in biological matrices, particularly urine and plasma. The method utilizes gas chromatography coupled with mass spectrometry (GC-MS) following sample extraction and derivatization. This protocol is designed to offer a robust and reliable method for pharmacokinetic studies, drug metabolism research, and toxicological analysis.

Introduction

Doxylamine is a first-generation antihistamine with sedative-hypnotic properties, commonly used in the treatment of insomnia and morning sickness during pregnancy.^{[1][2]} Understanding its metabolic fate is crucial for evaluating its efficacy and safety. Doxylamine is primarily metabolized in the liver by cytochrome P450 enzymes into its major metabolites: N-desmethyldoxylamine, N,N-didesmethyldoxylamine, and doxylamine N-oxide.^{[1][2]} This application note describes a comprehensive GC-MS method for the simultaneous quantification of doxylamine and these key metabolites.

Doxylamine Metabolism

The metabolic pathway of doxylamine primarily involves successive demethylation of the tertiary amine and N-oxidation.



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Figure 1: Metabolic pathway of doxylamine.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, derivatization, and GC-MS analysis for the quantification of doxylamine and its metabolites.

Materials and Reagents

- Doxylamine, N-desmethyldoxylamine, N,N-didesmethyldoxylamine, and Doxylamine N-oxide standards
- Internal Standard (e.g., Diphenhydramine or a deuterated analog)
- Biological matrix (Urine or Plasma)

- Solid Phase Extraction (SPE) cartridges (e.g., C18)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ammonium hydroxide
- Hexane
- Ethyl acetate
- Acetic anhydride
- Pyridine
- Nitrogen gas (high purity)

Sample Preparation

Solid Phase Extraction (SPE) for Plasma Samples

- Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
- Sample Loading: Mix 1 mL of plasma with the internal standard solution and load it onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 5% acetonitrile in water.
- Elution: Elute the analytes with 3 mL of methanol.
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the residue in 100 μ L of ethyl acetate for derivatization.

Liquid-Liquid Extraction (LLE) for Urine Samples

- To 1 mL of urine, add the internal standard.
- Add 200 μ L of concentrated ammonium hydroxide.
- Add 5 mL of a hexane:ethyl acetate (9:1 v/v) mixture.
- Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of ethyl acetate.

Derivatization

Derivatization is essential to improve the chromatographic properties and thermal stability of the metabolites, particularly the N-desmethyl and N,N-didesmethyl forms.

- To the reconstituted extract, add 50 μ L of a freshly prepared mixture of acetic anhydride and pyridine (1:2 v/v).
- Cap the vial and heat at 70°C for 30 minutes.
- Cool the vial to room temperature.
- Evaporate the derivatizing agents to dryness under a stream of nitrogen.
- Reconstitute the final residue in 50 μ L of ethyl acetate for GC-MS analysis.

GC-MS Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument and column used.

Parameter	Value
Gas Chromatograph	Agilent 7890B or equivalent
Mass Spectrometer	Agilent 5977A or equivalent
Column	HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas	Helium at a constant flow rate of 1.2 mL/min
Injector	Splitless mode, 280°C
Oven Program	Initial temperature of 100°C (hold for 1 min), ramp at 15°C/min to 320°C (hold for 5 min)
Transfer Line	280°C
Ion Source	Electron Impact (EI), 230°C
Quadrupole	150°C
Acquisition Mode	Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Ions:

Compound	Quantifier Ion (m/z)	Qualifier Ion 1 (m/z)	Qualifier Ion 2 (m/z)
Doxylamine	182	167	72
N-desmethyldoxylamine (acetylated)	224	182	72
N,N-didesmethyldoxylamine (diacetylated)	266	182	72
Doxylamine N-oxide	182	167	58

Quantitative Data

The following tables summarize the expected quantitative performance of the method. These values may vary based on the specific instrumentation and laboratory conditions.

Table 1: Retention Times and Linearity

Analyte	Expected Retention Time (min)	Linearity Range (ng/mL)	Correlation Coefficient (r ²)
Doxylamine	~10.5	5 - 500	> 0.995
N-desmethyldoxylamine (acetylated)	~11.2	5 - 500	> 0.995
N,N-didesmethyldoxylamine (diacetylated)	~12.0	10 - 500	> 0.994
Doxylamine N-oxide	~10.8	10 - 500	> 0.993

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

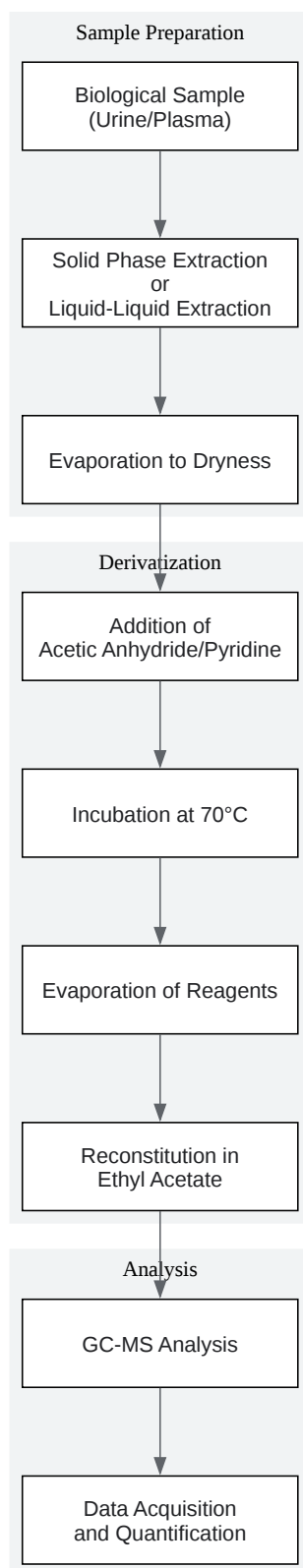
Analyte	LOD (ng/mL)	LOQ (ng/mL)
Doxylamine	1.5	5
N-desmethyldoxylamine (acetylated)	2.0	5
N,N-didesmethyldoxylamine (diacetylated)	3.0	10
Doxylamine N-oxide	3.5	10

Table 3: Recovery and Precision

Analyte	Recovery (%)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)
Doxylamine	85 - 95	< 10%	< 15%
N-desmethyldoxylamine (acetylated)	80 - 90	< 12%	< 15%
N,N-didesmethyldoxylamine (diacetylated)	75 - 85	< 15%	< 18%
Doxylamine N-oxide	70 - 80	< 15%	< 20%

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.



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Figure 2: Experimental workflow for GC-MS analysis.

Conclusion

The described GC-MS method provides a sensitive and specific approach for the simultaneous determination of doxylamine and its major metabolites in biological samples. The detailed protocol for sample preparation, derivatization, and instrument parameters, along with the summarized quantitative data, offers a solid foundation for researchers in pharmacology, toxicology, and drug development to accurately assess the metabolic profile of doxylamine. Proper validation of this method in individual laboratories is recommended to ensure reliable and reproducible results.

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References

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